4-(Aminomethyl)phenylalanine
Overview
Description
4-(Aminomethyl)phenylalanine is a noncanonical aminomethyl derivative of the amino acid phenylalanine . It has a molecular formula of C10H14N2O2 and an average mass of 194.230 Da .
Synthesis Analysis
The synthesis of 4-(Aminomethyl)phenylalanine involves the reaction of dialkylamine with N-acetyl-4-chloromethyl phenylalanine ethyl ester to give phenylalanine derivatives with basic side groups . After hydrolysis in hydrochloric acid and protection with the Boc group, the amino acids have been successfully used in solid phase peptide synthesis .Molecular Structure Analysis
The molecular structure of 4-(Aminomethyl)phenylalanine consists of a phenylalanine core with an aminomethyl group attached to the phenyl ring . The IUPAC name for this compound is (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid .Physical And Chemical Properties Analysis
4-(Aminomethyl)phenylalanine is an off-white to pale yellow solid . The compound has a molecular weight of 194.23 .Scientific Research Applications
Self-Assembly in Material Science :
- Modified phenylalanine, specifically 4-nitrophenylalanine, exhibits a high tendency to form self-assembled materials, showing different self-assembling patterns in various solvents. This behavior is crucial for materials science applications (Singh et al., 2020).
Biochemical Analysis and Health Monitoring :
- Phenylalanine plays a vital role in human health. Electrochemical sensors and biosensors for phenylalanine detection have been developed, which are important for monitoring conditions like phenylketonuria (Dinu & Apetrei, 2020).
Protein Studies Using Unnatural Amino Acids :
- Unnatural amino acids like 4-(azidomethyl)-L-phenylalanine, derived from 4-(aminomethyl)-L-phenylalanine, are used as probes for studying protein structure, hydration, and dynamics (Shi, Brewer & Fenlon, 2016).
Phenylalanine Biosynthesis in Plants :
- Phenylalanine plays an essential role in the interconnection between primary and secondary metabolism in plants, especially in trees. It is crucial for the biosynthesis of phenylpropanoids, which are important for plant reproduction, growth, and defense (Pascual et al., 2016).
Genetic Encoding of Fluorescent Amino Acids :
- Novel fluorescent α-amino acids like 4-phenanthracen-9-yl-l-phenylalanine have been synthesized, offering potential applications in research, biotechnology, and the pharmaceutical industry (Gupta, Garreffi & Guo, 2020).
In Vitro Synthesis and Optimization of Phenylalanine :
- Techniques have been developed for optimizing the synthesis of phenylalanine in vitro, providing insights into efficient production methods for this essential amino acid (Ding et al., 2016).
Molecular Recognition and Binding Studies :
- Studies on molecular recognition of phenylalanine derivatives, including 4-aminomethyl derivatives, have shown high affinity and specificity in binding, offering insights into the development of synthetic receptors and affinity tags (Logsdon et al., 2011).
properties
IUPAC Name |
(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVNKFUEUXUWDV-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)phenylalanine | |
CAS RN |
1991-96-4 | |
Record name | 4-Aminomethylphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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